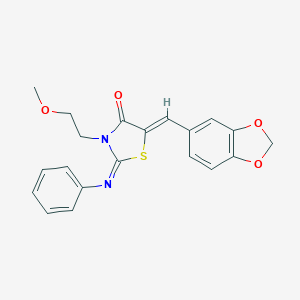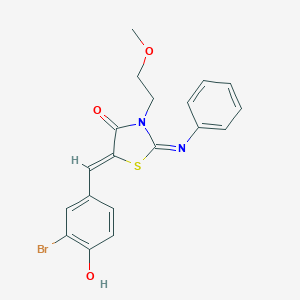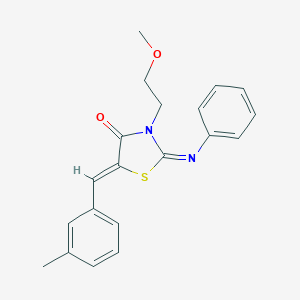![molecular formula C20H24BrNO2 B306688 N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide, commonly known as BAM-15, is a small molecule that has recently gained attention in the scientific community due to its potential applications in mitochondrial research. BAM-15 has been found to modulate mitochondrial function, leading to increased energy production and improved cellular health. In
作用機序
The exact mechanism of action of BAM-15 is not yet fully understood. However, it is believed to work by modulating the activity of the electron transport chain (ETC) in mitochondria. The ETC is responsible for producing the majority of the energy that cells need to function. BAM-15 appears to increase the activity of the ETC, leading to increased energy production and improved cellular health.
Biochemical and Physiological Effects:
BAM-15 has been found to have several biochemical and physiological effects. In addition to its effects on mitochondrial function, BAM-15 has been found to increase the production of reactive oxygen species (ROS) in cells. While high levels of ROS can be damaging to cells, low levels are believed to have beneficial effects, including increased cellular signaling and improved immune function.
実験室実験の利点と制限
One of the main advantages of BAM-15 for lab experiments is its ability to modulate mitochondrial function. This makes it a valuable tool for studying mitochondrial-related diseases and developing new treatments. However, there are also some limitations to its use. BAM-15 is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, the precise mechanism of action is not yet fully understood, which could limit its usefulness in some experiments.
将来の方向性
There are several potential future directions for research on BAM-15. One area of interest is in the development of new treatments for mitochondrial-related diseases. BAM-15 has shown promise in improving mitochondrial function, and further research could lead to the development of new drugs that target mitochondrial dysfunction.
Another potential area of research is in the study of aging. Mitochondrial dysfunction has been implicated in the aging process, and BAM-15 could be a valuable tool for studying the role of mitochondria in aging and developing new treatments for age-related diseases.
Conclusion:
In conclusion, BAM-15 is a promising compound with potential applications in scientific research. Its ability to modulate mitochondrial function makes it a valuable tool for studying mitochondrial-related diseases and developing new treatments. While there are still some limitations to its use, further research could lead to the development of new drugs that target mitochondrial dysfunction and improve cellular health.
合成法
BAM-15 was first synthesized by researchers at the University of California, San Diego in 2014. The synthesis method involves a series of chemical reactions that convert commercially available starting materials into the final product. The process involves the use of several reagents, including bromine, sodium hydride, and butyl lithium. The final product is a white crystalline powder with a molecular weight of 424.3 g/mol.
科学的研究の応用
BAM-15 has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of mitochondrial dysfunction. Mitochondria are the powerhouse of the cell, responsible for producing the energy that cells need to function properly. When mitochondria are damaged or dysfunctional, it can lead to a range of diseases and conditions, including neurodegenerative diseases, metabolic disorders, and aging.
BAM-15 has been found to modulate mitochondrial function, leading to increased energy production and improved cellular health. This makes it a potentially valuable tool for studying mitochondrial dysfunction and developing new treatments for mitochondrial-related diseases.
特性
製品名 |
N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide |
|---|---|
分子式 |
C20H24BrNO2 |
分子量 |
390.3 g/mol |
IUPAC名 |
N-(4-bromo-2-propan-2-ylphenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C20H24BrNO2/c1-14(2)18-13-16(21)9-12-19(18)22-20(23)6-4-5-15-7-10-17(24-3)11-8-15/h7-14H,4-6H2,1-3H3,(H,22,23) |
InChIキー |
VQCZWXRQSZKSMM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=C(C=C2)OC |
正規SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)